molecular formula C11H17Cl2N3O B3807401 [2-(1H-imidazol-1-yl)-1-phenylethyl]amine dihydrochloride hydrate

[2-(1H-imidazol-1-yl)-1-phenylethyl]amine dihydrochloride hydrate

Cat. No. B3807401
M. Wt: 278.18 g/mol
InChI Key: PZDBVUYRXHROPY-UHFFFAOYSA-N
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Description

“[2-(1H-imidazol-1-yl)-1-phenylethyl]amine dihydrochloride hydrate” is a chemical compound with the empirical formula C11H17Cl2N3O and a molecular weight of 278.18 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of “[2-(1H-imidazol-1-yl)-1-phenylethyl]amine dihydrochloride hydrate” includes an imidazole ring attached to a phenylethylamine group . The SMILES string representation of the molecule is NC(C1=CC=CC=C1)CN2C=NC=C2.[H]O[H].[H]Cl.[H]Cl .


Chemical Reactions Analysis

While specific chemical reactions involving “[2-(1H-imidazol-1-yl)-1-phenylethyl]amine dihydrochloride hydrate” were not found in the available literature, imidazole compounds are known to participate in a variety of chemical reactions due to their amphoteric nature .


Physical And Chemical Properties Analysis

“[2-(1H-imidazol-1-yl)-1-phenylethyl]amine dihydrochloride hydrate” is a solid substance . It is highly soluble in water and other polar solvents .

Scientific Research Applications

Antibacterial Applications

Imidazole derivatives, including MFCD13193808, have been studied for their antibacterial properties. The presence of the imidazole ring is known to contribute to the antibacterial activity against a range of bacterial strains. This compound could be used as a precursor in synthesizing new antibacterial agents that can be effective against drug-resistant bacteria .

Antifungal Efficacy

The imidazole moiety is a common feature in antifungal agents. MFCD13193808 may serve as a scaffold for developing novel antifungal drugs that can be used to treat fungal infections, which are becoming increasingly resistant to current treatments .

Antitumor Activity

Research has indicated that imidazole-containing compounds can exhibit antitumor properties. MFCD13193808 could be utilized in the synthesis of compounds that target specific pathways involved in cancer cell proliferation and survival .

Anti-inflammatory Potential

The imidazole ring is found in many compounds with anti-inflammatory effects. MFCD13193808 could be explored for its potential use in creating new anti-inflammatory medications, possibly offering an alternative to nonsteroidal anti-inflammatory drugs (NSAIDs) .

Antiviral Research

Compounds with an imidazole structure have shown promise in antiviral research. MFCD13193808 might be used to develop antiviral drugs that can inhibit viral replication or entry into host cells .

Antidiabetic Properties

Imidazole derivatives are being investigated for their potential role in managing diabetes. MFCD13193808 could be a key intermediate in the creation of drugs that modulate insulin signaling or glucose metabolism .

Neurotransmitter Mimicry

Imidazole compounds can mimic the structure of certain neurotransmitters. MFCD13193808 may be researched for its ability to interact with neurotransmitter receptors, which could lead to new treatments for neurological disorders .

Solubility Enhancement

The imidazole ring can improve the solubility of poorly soluble drug entities. MFCD13193808 could be used to enhance the solubility of other compounds, thereby increasing their bioavailability and therapeutic efficacy .

properties

IUPAC Name

2-imidazol-1-yl-1-phenylethanamine;hydrate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3.2ClH.H2O/c12-11(8-14-7-6-13-9-14)10-4-2-1-3-5-10;;;/h1-7,9,11H,8,12H2;2*1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZDBVUYRXHROPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN2C=CN=C2)N.O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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